

Introduction: A Versatile Building Block for Peptide Modification

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Compound of Interest

Compound Name: *Benzyl 4-aminobutanoate 4-methylbenzenesulfonate*

Cat. No.: *B554249*

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In the landscape of peptide chemistry, the introduction of non-proteinogenic amino acids and linkers is a cornerstone of designing novel therapeutic peptides, peptidomimetics, and biochemical tools. Benzyl 4-aminobutanoate tosylate, the p-toluenesulfonic acid salt of the gamma-aminobutyric acid (GABA) benzyl ester, has emerged as a highly valuable reagent in this domain.^{[1][2]} Its structure offers a unique combination of a flexible four-carbon chain, a primary amine for peptide bond formation, and a benzyl ester for C-terminal protection.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, strategic applications, and detailed protocols for utilizing Benzyl 4-aminobutanoate tosylate in both solid-phase and solution-phase peptide synthesis. The protocols and insights provided herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Physicochemical Properties and Strategic Advantages

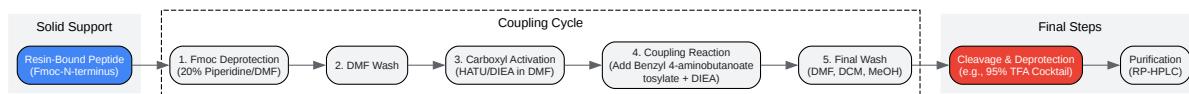
The utility of Benzyl 4-aminobutanoate tosylate stems from its distinct structural features. The tosylate counterion imparts greater lipophilicity and crystallinity compared to hydrochloride salts, which can improve handling and solubility in organic solvents.^[3] The benzyl ester is a classic C-terminal protecting group, stable to the basic conditions used for Fmoc-group removal but readily cleaved under acidic conditions or by catalytic hydrogenation, offering strategic flexibility in deprotection schemes.^{[4][5]}

Property	Value	Reference
IUPAC Name	benzyl 4-aminobutanoate;4-methylbenzenesulfonic acid	[1]
Molecular Formula	C ₁₈ H ₂₃ NO ₅ S	[6]
Molecular Weight	365.4 g/mol	[6]
Topological Polar Surface Area	115 Å ²	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	6	[6]
Solubility (Water)	Low (hydrophobic)	[3]
Stability	Stable under dry conditions	[3]

Application Note 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Benzyl 4-aminobutanoate tosylate serves as a building block to introduce a GABAergic linker into a growing peptide chain. It is coupled via its free amino terminus to the C-terminal carboxyl group of the peptide anchored to the solid support. This process requires neutralization of the tosylate salt in situ to liberate the nucleophilic primary amine.

Experimental Workflow: SPPS



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Caption: SPPS workflow for incorporating Benzyl 4-aminobutanoate tosylate.

Detailed Protocol: SPPS Incorporation

This protocol assumes a 0.1 mmol scale synthesis on a standard Fmoc-Rink Amide resin.

Reagents and Materials:

- Fmoc-protected peptide-resin
- Benzyl 4-aminobutanoate tosylate
- Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
- Base: DIEA (N,N-Diisopropylethylamine)
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol (MeOH)
- Deprotection Solution: 20% (v/v) Piperidine in DMF
- Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Solid-phase synthesis vessel and shaker

Methodology:

- Resin Swelling: Swell the peptide-resin (0.1 mmol) in DMF (5 mL) for 30 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 3 mL of 20% piperidine/DMF solution to the resin. Agitate for 5 minutes.
 - Drain and repeat with a fresh 3 mL of piperidine solution for 15 minutes to ensure complete deprotection.^[7]
 - Drain the vessel and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

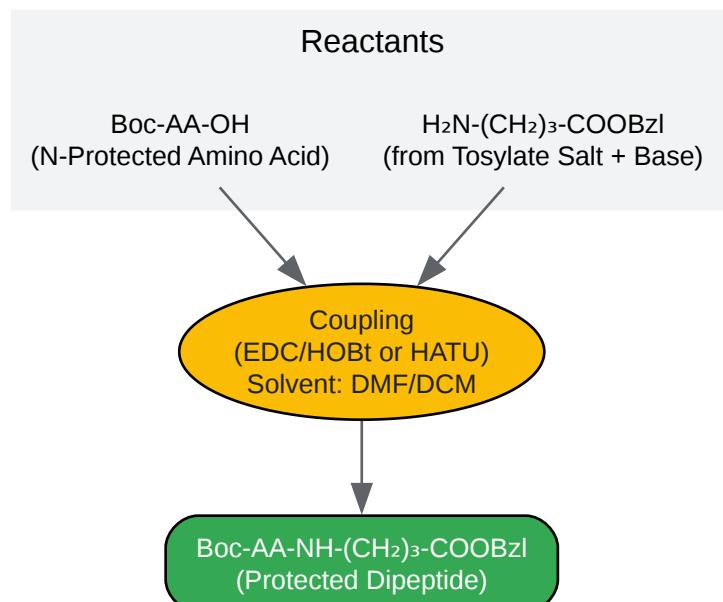
- Activation and Coupling:
 - In a separate vial, prepare the coupling solution:
 - Benzyl 4-aminobutanoate tosylate (146 mg, 0.4 mmol, 4 equiv.)
 - HATU (152 mg, 0.4 mmol, 4 equiv.)
 - Dissolve in 2 mL of DMF.
 - Add DIEA (139 μ L, 0.8 mmol, 8 equiv.) to the coupling solution. The initial 4 equivalents neutralize the tosylate salt, and the subsequent 4 equivalents facilitate the carboxyl activation.[8]
 - Immediately add the activated coupling solution to the deprotected peptide-resin.
 - Agitate the reaction vessel at room temperature for 2 hours.
- Reaction Monitoring:
 - Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling step can be repeated (double coupling).[5]
- Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL) to remove all soluble reagents and byproducts.[8] The resin is now ready for the next coupling cycle or final cleavage.
- Cleavage and Global Deprotection:
 - Dry the resin under a high vacuum for at least 4 hours.
 - Add the pre-chilled cleavage cocktail (3 mL) to the resin and agitate at room temperature for 2-3 hours. Caution: Perform this step in a well-ventilated fume hood.[7]
 - The TFA in the cocktail will simultaneously cleave the peptide from the Rink Amide resin and deprotect the benzyl ester of the GABA moiety, yielding a free carboxylic acid.[9]

- Filter the resin and collect the filtrate. Wash the resin with an additional 1 mL of fresh TFA.
- Precipitate the crude peptide by adding the combined filtrate dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether.
- Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum. The peptide is now ready for purification via RP-HPLC.

Application Note 2: Use in Solution-Phase Peptide Synthesis (LPPS)

In LPPS, Benzyl 4-aminobutanoate tosylate is an excellent C-terminal component for coupling with an N-protected amino acid. The resulting dipeptide-like molecule can be deprotected at either the N-terminus (for chain elongation) or the C-terminus (to activate the carboxyl group for segment condensation). The orthogonality of the benzyl group (removed by hydrogenolysis) and standard N-terminal protecting groups like Boc (acid-labile) or Fmoc (base-labile) is a key advantage of this approach.^{[4][5]}

Reaction Scheme: LPPS



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Caption: Solution-phase coupling of a Boc-amino acid with Benzyl 4-aminobutanoate.

Detailed Protocol: LPPS Dipeptide Formation

This protocol describes the coupling of Boc-Alanine with Benzyl 4-aminobutanoate tosylate on a 1 mmol scale.

Reagents and Materials:

- Boc-L-Alanine (Boc-Ala-OH)
- Benzyl 4-aminobutanoate tosylate
- Coupling Reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- Additive: HOBt (Hydroxybenzotriazole)
- Base: NMM (N-Methylmorpholine)
- Solvents: DCM, Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Saturated NaCl (brine)
- Magnetic stirrer, round-bottom flask, separatory funnel

Methodology:

- Reactant Preparation:
 - In a 50 mL round-bottom flask, dissolve Boc-Ala-OH (189 mg, 1.0 mmol) and HOBt (153 mg, 1.0 mmol) in 10 mL of DCM.
 - Cool the solution to 0°C in an ice bath.
- Activation: Add EDC·HCl (211 mg, 1.1 mmol) to the cooled solution. Stir for 20 minutes at 0°C to activate the carboxylic acid.
- Amine Component Preparation:
 - In a separate beaker, dissolve Benzyl 4-aminobutanoate tosylate (365 mg, 1.0 mmol) in 5 mL of DCM.

- Add NMM (110 μ L, 1.0 mmol) to neutralize the tosylate salt and liberate the free amine.
Stir for 5 minutes.
- Coupling Reaction:
 - Add the amine solution from step 3 to the activated acid solution from step 2.
 - Remove the ice bath and allow the reaction to stir at room temperature overnight.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Boc-Ala-OH is consumed.
- Aqueous Work-up:
 - Transfer the reaction mixture to a separatory funnel and dilute with an additional 20 mL of DCM.
 - Wash the organic layer sequentially with:
 - 1M HCl (2 x 15 mL) to remove excess base and unreacted EDC.
 - Saturated NaHCO₃ solution (2 x 15 mL) to remove HOBt and any remaining acid.
 - Brine (1 x 15 mL).
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
- Purification: Purify the crude solid/oil via flash column chromatography (using a gradient of Ethyl Acetate in Hexanes) or recrystallization to yield the pure protected dipeptide, Boc-Ala-GABA-OBzl.

Best Practices and Troubleshooting

- Incomplete Coupling (SPPS): For sterically hindered couplings, consider using a more potent coupling reagent like HATU or performing a second coupling step (double coupling) to drive the reaction to completion.[\[10\]](#)

- Solubility Issues: While the tosylate salt improves crystallinity, the free base form can be an oil. Ensure complete dissolution before adding to the reaction.
- Peptide Precipitation (Cleavage): Highly hydrophobic peptides may not precipitate well from cold diethyl ether.[\[11\]](#)[\[12\]](#) If no precipitate forms, consider concentrating the TFA/ether mixture under a stream of nitrogen or by rotary evaporation, then redissolving the residue directly in an appropriate buffer for HPLC purification.[\[11\]](#)
- Benzyl Ester Stability: The benzyl ester is stable to piperidine (Fmoc deprotection) but labile to strong acids like TFA and HF.[\[8\]](#) For orthogonal cleavage, catalytic hydrogenation (H_2 , Pd/C) can be used to selectively remove the benzyl group while leaving acid-labile side-chain protecting groups (e.g., Boc, tBu) intact.[\[13\]](#)

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